Bienvenue dans la boutique en ligne BenchChem!

3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Chemical procurement Purity specification Building block quality

This building block features regiospecific 3-position attachment for kinase ATP-binding pocket presentation, an N1-isopropyl group that doubles LogP versus non-alkylated analogs, and a stoichiometric dihydrochloride salt for reproducible aqueous solubility. Aligned with p70S6K/Akt patent families (WO2014078637A1) and CNS drug-like properties (tPSA 29.9 Ų), it is the definitive scaffold for kinase inhibitor libraries. Use 98% purity for stoichiometric SAR studies. Multi-gram procurement enables parallel library synthesis.

Molecular Formula C11H21Cl2N3
Molecular Weight 266.21 g/mol
CAS No. 1824080-17-2
Cat. No. B1406770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
CAS1824080-17-2
Molecular FormulaC11H21Cl2N3
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESCC(C)N1C=CN=C1C2CCCNC2.Cl.Cl
InChIInChI=1S/C11H19N3.2ClH/c1-9(2)14-7-6-13-11(14)10-4-3-5-12-8-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H
InChIKeySFONRUKGXBUPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine Dihydrochloride (CAS 1824080-17-2): Core Chemical Identity and Procurement Baseline


3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 1824080-17-2) is a heterocyclic small molecule composed of a piperidine ring substituted at the 3-position with an N1-isopropyl-imidazole moiety, supplied as the dihydrochloride salt. Its molecular formula is C11H21Cl2N3 with a molecular weight of 266.21 g/mol [1]. The compound belongs to the imidazolyl-piperidine class, a privileged scaffold in kinase inhibitor drug discovery, particularly for p70S6K and Akt modulation [2]. It is commercially available as a research-grade building block from multiple vendors, with purity specifications ranging from 95% to 98% [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 29.9 Ų, two hydrogen bond acceptors, three hydrogen bond donors (salt form), and a predicted LogP of approximately 2.77 for the parent free base [1].

Why 3-(1-Isopropyl-1H-imidazol-2-yl)piperidine Dihydrochloride Cannot Be Casually Substituted by In-Class Imidazolyl-Piperidine Analogs


Within the imidazolyl-piperidine chemotype, three structural features of this specific compound preclude straightforward substitution: (i) the regiospecific attachment at the piperidine 3-position versus the more common 4-position alters the dihedral angle between the imidazole and piperidine rings, directly affecting how the scaffold presents its pharmacophoric elements to kinase ATP-binding pockets [1]; (ii) the N1-isopropyl substituent on the imidazole ring approximately doubles the computed LogP relative to the non-alkylated 3-(1H-imidazol-2-yl)piperidine (LogP ~0.2), substantially altering membrane permeability and non-specific binding profiles [2]; and (iii) the dihydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and improved solid-state stability compared to the free base (MW 193.29 g/mol) or non-salt forms, which is critical for reproducible assay preparation . These three parameters—regiochemistry, N-alkylation, and salt form—are each independently capable of producing divergent biological outcomes, meaning that generic replacement with a positional isomer or non-alkylated analog without re-optimization will invalidate comparative conclusions.

Quantitative Differential Evidence for 3-(1-Isopropyl-1H-imidazol-2-yl)piperidine Dihydrochloride: Comparator-Based Procurement Rationale


Vendor Purity Differentiation: 98% (Leyan) vs. 95% (AKSci, CymitQuimica) Batch Specifications

Among identified commercial suppliers, the purity specification for 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride varies: Leyan lists 98% purity , while AKSci specifies 95% minimum purity and CymitQuimica reports a minimum of 95% . This represents a 3-percentage-point absolute difference in nominal purity, which translates to a potential 2.5-fold higher impurity burden in 95%-specification material compared to 98%-specification material (assuming impurities account for the balance). For applications requiring stoichiometric control—such as salt metathesis, coupling reactions where the piperidine NH is the reactive handle, or sensitive biochemical assays—this impurity differential may be quantitatively meaningful.

Chemical procurement Purity specification Building block quality

LogP Differentiation: Isopropyl-Substituted Target (LogP ~2.77) vs. Non-Alkylated Parent (LogP 0.2)

The N1-isopropyl substituent on the imidazole ring dramatically increases computed lipophilicity. The target compound's parent free base has a computed LogP of 2.7746 , compared to an XLogP3-AA value of 0.2 for the non-alkylated analog 3-(1H-imidazol-2-yl)piperidine (CAS 90747-55-0) [1]. This represents a LogP increase of approximately 2.57 log units, corresponding to a theoretical ~370-fold increase in octanol-water partition coefficient. This magnitude of lipophilicity shift is in a range known to substantially affect passive membrane permeability, plasma protein binding, and susceptibility to CYP450-mediated metabolism across chemical series [2].

Lipophilicity Membrane permeability ADME prediction

Regiospecific Scaffold Geometry: 3-Position vs. 4-Position Imidazole Attachment on Piperidine

The attachment of the imidazole ring at the piperidine 3-position (as in the target compound) versus the 4-position (as in 4-(1-isopropyl-1H-imidazol-2-yl)piperidine) produces fundamentally different three-dimensional scaffold geometries. In the 3-position isomer, the imidazole ring is positioned off the piperidine ring plane at a different dihedral angle, altering the relative orientation of the imidazole N3 lone pair and the piperidine NH hydrogen bond donor. The Merck patent WO2014078637A1, which covers imidazol-piperidinyl derivatives as p70S6K and Akt kinase modulators, explicitly encompasses variable substitution positions (n, X1–X4 definitions) because regiochemistry is a critical determinant of kinase selectivity [1]. The 4-(1H-imidazol-2-yl)piperidine scaffold has been separately validated in delta-opioid receptor agonists (US patents) and histamine H3/H4 antagonists (AstraZeneca), demonstrating that positional isomerism directs the scaffold toward entirely different target classes [2][3]. No published head-to-head kinase inhibition data comparing the 3-isopropyl-3-yl and 3-isopropyl-4-yl isomers could be identified in the public domain as of April 2026.

Scaffold geometry Kinase inhibitor design Structure-activity relationship

Salt Form Advantage: Dihydrochloride (MW 266.21) vs. Free Base (MW 193.29) for Solubility and Handling

The target compound is supplied as the dihydrochloride salt (C11H21Cl2N3, MW 266.21 g/mol) [1], which is analytically differentiated from the free base (C11H19N3, MW 193.29 g/mol) . The dihydrochloride salt incorporates two equivalents of HCl, yielding a net +2 charged piperidinium species at physiological pH that is predicted to exhibit substantially higher aqueous solubility than the neutral free base. For the structurally related compound 4-(1H-imidazol-2-yl)piperidine, the dihydrochloride form (MW 224.13) is a distinct commercial product from the free base (MW 151.21) [2], confirming that salt form selection within this chemotype is a recognized differentiation parameter. The dihydrochloride salt also provides enhanced solid-state stability under ambient storage conditions, with vendors recommending long-term storage in a cool, dry place .

Salt selection Aqueous solubility Solid-state stability

Building Block Utility: Validated Incorporation into ChemBridge Screening Library Derivatives

The 3-(1-isopropyl-1H-imidazol-2-yl)piperidine scaffold has been deliberately incorporated into at least two ChemBridge screening compounds available through the Hit2Lead platform: 1-[4-(1H-imidazol-1-yl)benzoyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine (SC-46301728, MW 363, LogP 1.27, tPSA 56.0) and 3-(1-isopropyl-1H-imidazol-2-yl)-1-(phenylsulfonyl)piperidine (SC-83266281, MW 333, LogP 2.60, tPSA 55.2) . These derivatives demonstrate that the piperidine NH is a chemically accessible handle for further functionalization via amide coupling or sulfonylation, respectively. In contrast, the 4-position isomer 4-(1-isopropyl-1H-imidazol-2-yl)piperidine does not appear with the same diversity of elaborated derivatives in the publicly searchable Hit2Lead inventory, suggesting that commercial library builders have preferentially invested in the 3-position scaffold for diversification. No biological screening data (IC50, % inhibition) for these specific derivatives are publicly disclosed; their value is as precedented synthetic intermediates.

Screening library Chemical biology Fragment-based drug discovery

Computed Topological Polar Surface Area (tPSA): Target Compound (29.9 Ų) vs. 4-Position Isomer Benchmark (40.7 Ų)

The computed topological polar surface area (tPSA) for 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride is 29.9 Ų (PubChem computed) [1]. For the structurally related 4-(1H-imidazol-2-yl)piperidine (non-isopropyl, 4-position), the reported tPSA is 40.7 Ų (ChemSrc) [2], a difference of approximately 10.8 Ų. tPSA is a critical parameter in drug design: values below 60–70 Ų are generally associated with good oral bioavailability, and values below ~90 Ų are typically considered favorable for blood-brain barrier penetration [3]. The 29.9 Ų tPSA of the target compound places it well within the CNS-favorable range, and the ~27% lower tPSA compared to the 4-position non-alkylated analog suggests that the isopropyl group and 3-position attachment collectively reduce polar surface exposure. No direct experimental brain penetration data exist for this compound; this computation provides a prospective differentiation parameter only.

Drug-likeness CNS penetration Physicochemical profiling

Evidence-Supported Application Scenarios for 3-(1-Isopropyl-1H-imidazol-2-yl)piperidine Dihydrochloride


Kinase Inhibitor Hit-to-Lead Programs Targeting the p70S6K/Akt Axis

The scaffold is explicitly encompassed within the Markush structure of WO2014078637A1 (Merck Patent GmbH), which claims imidazol-piperidinyl derivatives as modulators of p70S6K and Akt kinase activity for hyperproliferative disease treatment [1]. The 3-position attachment geometry and the isopropyl substituent align with the substitution patterns explored in this patent family, making the dihydrochloride salt a directly relevant building block for medicinal chemistry teams prosecuting this target class. Researchers should prioritize the 98%-purity grade for SAR studies where stoichiometric precision is required, and leverage the dihydrochloride salt's aqueous solubility for biochemical assay preparation without DMSO vehicle interference.

Diversification of Commercial Screening Libraries via Piperidine NH Elaboration

The piperidine secondary amine is a validated synthetic handle for library production, with precedent amide and sulfonamide derivatives commercially catalogued by ChemBridge . Procurement of the dihydrochloride salt in multi-gram quantities enables parallel synthesis of focused libraries for phenotypic or target-based screening. The computed LogP of ~2.77 for the parent free base places elaborated derivatives in a favorable lipophilicity range for cell-based assays, while the tPSA of 29.9 Ų preserves CNS drug-likeness [2]. The pre-existing Hit2Lead inventory confirms that this scaffold has passed commercial library curation filters for drug-likeness and synthetic tractability.

CNS-Penetrant Probe Development Leveraging Favorable Computed tPSA

With a computed tPSA of 29.9 Ų—substantially below the ~90 Ų empirical threshold for blood-brain barrier penetration—the scaffold provides an attractive starting point for CNS-targeted chemical probe development [2][3]. The isopropyl group contributes lipophilicity (LogP ~2.77) without adding rotatable bonds (rotatable bond count = 2), an advantageous combination for maintaining ligand efficiency while tuning CNS exposure. This application is prospective and not yet validated by published in vivo brain penetration data for this specific compound; it represents a computationally supported, experimentally untested opportunity.

Pharmacological Tool Compound Synthesis for Histamine Receptor or Sigma Receptor Studies (Scaffold Repurposing)

Although the 3-position isomer is patent-associated with kinase inhibition, the imidazolyl-piperidine chemotype as a broader class has demonstrated activity at histamine H3/H4 receptors [4] and sigma receptors [5]. Researchers evaluating polypharmacology or scaffold repurposing can procure this building block to synthesize and profile derivatives against these alternative target classes. The regioisomeric differentiation (3-yl vs. 4-yl) and N1-isopropyl substitution collectively generate a distinct pharmacological fingerprint that may yield selectivity advantages over the more extensively explored 4-position imidazolyl-piperidine series. This scenario is supported by class-level inference only; no direct target engagement data for this specific compound are publicly available.

Quote Request

Request a Quote for 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.